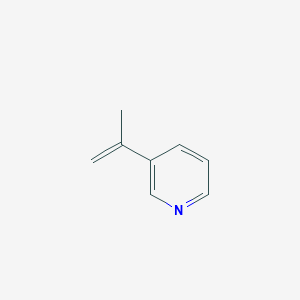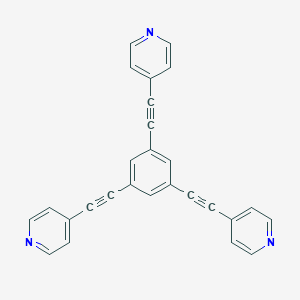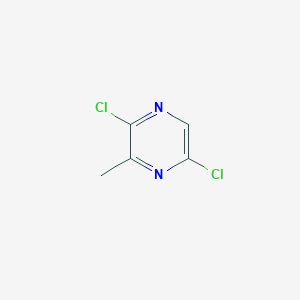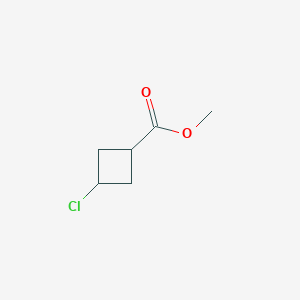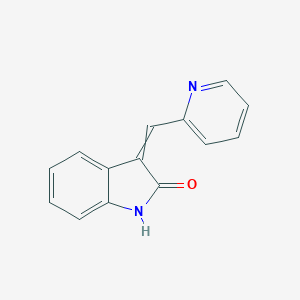
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Vue d'ensemble
Description
3-Chloro-7,8-dihydroquinolin-5(6H)-one, also known as 3-Chloro-7,8-DHQ, is a synthetic organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 181-183 °C. 3-Chloro-7,8-DHQ has a wide range of applications, including industrial, pharmaceutical, and agricultural. It is used as an intermediate in organic synthesis and as a catalyst in chemical reactions. It has also been studied for its potential use in biomedical research and drug development.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Improved Preparation Methods : A study by Huang and Hartmann (1998) outlines new methods for forming compounds like 7,8-dihydroquinoline-5(6H)-one from 1,3-diketone compounds (Huang & Hartmann, 1998).
Efficient Synthesis Techniques : Research by Zhong et al. (2008) and Kantevari et al. (2010) focus on the efficient synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives using catalysts like CeCl3·7H2O-NaI (Zhong, Lin, Chen, & Su, 2008); (Kantevari, Addla, & Sridhar, 2010).
Diversity-Oriented Synthesis : Kantevari et al. (2011) achieved diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls (Kantevari et al., 2011).
Antitubercular and Antimicrobial Applications
Dual Inhibitors of Tuberculosis and Influenza : Marvadi et al. (2019) synthesized novel dihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus (Marvadi et al., 2019).
Antitubercular Activity : Several compounds derived from dihydroquinolin-5(6H)-ones were identified as potent antitubercular agents in studies by Marvadi et al. (2020) and Kantevari et al. (2011) (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020); (Kantevari et al., 2011).
Antibacterial Activity : Research by Satish et al. (2016) found that certain derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Satish, Sharma, Gadidasu, Vedula, & Penta, 2016).
Propriétés
IUPAC Name |
3-chloro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNIWFFGNBOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451230 | |
| Record name | 3-Chloro-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127724-75-8 | |
| Record name | 3-Chloro-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



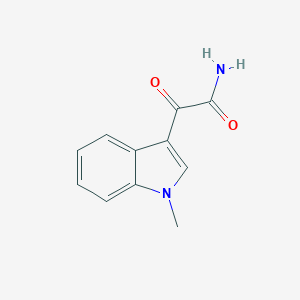
![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
